Liproxstatin-1 analog

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

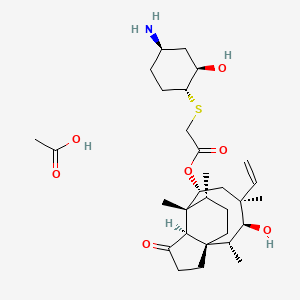

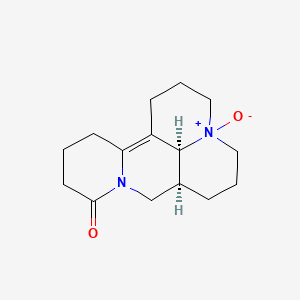

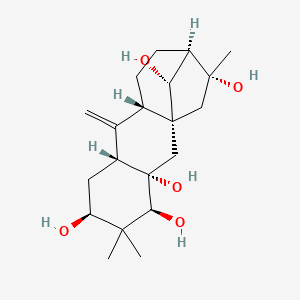

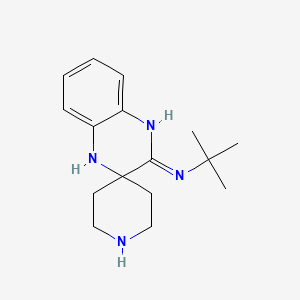

Liproxstatin-1 analog is an analog of the ferroptosis inhibitor liproxstatin-1 . It has a molecular formula of C16H24N4 and a formula weight of 272.4 .

Molecular Structure Analysis

The molecular structure of Liproxstatin-1 analog is represented by the SMILES stringCC(C)(C)NC1=NC2=CC=CC=C2NC13CCNCC3 . The InChi Code is InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) .

Wissenschaftliche Forschungsanwendungen

Synthesis of N-heterocycles

The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Antibacterial Activities

Compounds with the tert-butyl group have been screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Inhibition of Ferroptosis in Acute Kidney Injury (AKI)

Liproxstatin-1 analog has been found to alleviate Ischemia/Reperfusion-Induced Acute Kidney Injury via inhibiting ferroptosis . It has been discovered that ferroptosis is involved in ischemia/reperfusion (I/R)-induced AKI and plays a crucial role in renal tubular cell death .

Treatment of Renal Fibrosis

Liproxstatin-1 analog attenuates unilateral ureteral obstruction-induced renal fibrosis by inhibiting renal tubular epithelial cells ferroptosis . It reduced iron deposition, cell death, lipid peroxidation, and inhibited the downregulation of GPX4 expression induced by UUO, ultimately inhibiting ferroptosis in TECs .

Therapeutic Effects on Bronchial Epithelial Cell Injury

Liproxstatin-1 analog has a therapeutic effect on bronchial epithelial cell injury .

Treatment of Pulmonary Fibrosis

Liproxstatin-1 analog has been found to have a therapeutic effect on pulmonary fibrosis .

Treatment of Severe Acute Pancreatitis-Induced AKI

Liproxstatin-1 analog has a therapeutic effect on severe acute pancreatitis-induced AKI .

Treatment of Benign Prostatic Hyperplasia

The N-tert-butyl amide group is found in finasteride, a drug used to treat benign prostatic hyperplasia .

Wirkmechanismus

Target of Action

The primary target of Liproxstatin-1, also known as N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine, is the process of ferroptosis . Ferroptosis is a form of regulated cell death characterized by excessive iron accumulation and uncontrollable lipid peroxidation . This compound acts as a potent inhibitor of ferroptosis .

Mode of Action

Liproxstatin-1 interacts with its targets by inhibiting the process of ferroptosis . It suppresses ferroptosis in a dose-dependent manner, displaying potent inhibition against ferroptosis-inducing agents . The compound’s interaction with its targets results in the prevention of cell death induced by pro-PANoptosis molecules upon lipid stress .

Biochemical Pathways

The compound affects the biochemical pathways involved in ferroptosis. It blocks the ferroptosis markers ACSL4 and ALOX15 . Furthermore, Liproxstatin-1 treatment significantly reduces the liver levels of triglycerides and cholesterol, lipid peroxidation markers 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), and ameliorates the expression of lipid synthesis/oxidation genes (Pparα, Scd1, Fasn, Hmgcr and Cpt1a) .

Pharmacokinetics

The compound is used in in-vitro studies at nanomolar concentrations, suggesting it may have good bioavailability .

Result of Action

The molecular and cellular effects of Liproxstatin-1’s action include a significant reduction in the levels of renal iron in animal models . It also decreases the GSSG/GSH ratio, indicating a reduction in oxidative stress . At the cellular level, Liproxstatin-1 potently inhibits hepatic apoptosis, pyroptosis, and necroptosis .

Action Environment

The action of Liproxstatin-1 can be influenced by environmental factors such as the presence of ferroptosis-inducing agents and the overall cellular environment. For instance, in the presence of lipid stress, Liproxstatin-1 can prevent cell death induced by pro-PANoptosis molecules . The compound’s efficacy and stability may also be influenced by factors such as pH, temperature, and the presence of other compounds or enzymes in the environment.

Safety and Hazards

Zukünftige Richtungen

Recent studies suggest that Liproxstatin-1, the parent compound of Liproxstatin-1 analog, shows promise in preventing pathological cell death events in brain, kidney, and other tissues . Therefore, Liproxstatin-1 analog may also have potential therapeutic applications in the treatment of central nervous system diseases .

Eigenschaften

IUPAC Name |

N-tert-butylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZONDARYJTXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C1C2(CCNCC2)NC3=CC=CC=C3N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.